molecular formula C15H15N5O3S B2446824 6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 2034413-28-8

6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B2446824
CAS RN: 2034413-28-8
M. Wt: 345.38
InChI Key: QVKVDCSYWKKWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of 1,3,4-oxadiazoles, including structures similar to the compound , have been explored for their anticancer properties. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents demonstrates the relevance of such compounds in developing therapeutic options against cancer. These studies show moderate cytotoxicity against breast cancer cell lines, highlighting their potential in anticancer therapy (Redda & Gangapuram, 2007).

Heterocyclic Synthesis and Applications

The significance of heterocycles in pharmaceuticals is underscored by the vast array of biological activities they exhibit. The compound of interest, by virtue of its structural features, aligns with the broader category of heterocycles that have been synthesized for various applications, including antimicrobial, antiviral, and antioxidant activities. A comprehensive review of solvent-free heterocyclic synthesis elaborates on the methods and significance of such compounds in drug discovery and development (Martins et al., 2009).

Antimicrobial and Antitumor Activities

Further research into the synthesis and characterization of new pyridines from dihydro-oxo-phenyl-thienyl pyridine-carbonitrile demonstrates the compound's potential in exhibiting both antimicrobial and antitumor activities. This aligns with the interest in exploring the chemical structure of interest for its possible biomedical applications, particularly in addressing infections and cancer (Elewa et al., 2021).

Molecular Docking and Screening

The exploration of novel pyridine and fused pyridine derivatives, starting from structurally related compounds, for molecular docking and in vitro screening presents a methodological approach to understanding the bioactive potential of such molecules. These studies, focusing on antimicrobial and antioxidant activities, further emphasize the versatility and significance of researching compounds with the complex heterocyclic structures akin to the one (Flefel et al., 2018).

properties

IUPAC Name

3-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c21-12-4-3-10(17-18-12)15(22)20-6-5-9(8-20)13-16-14(23-19-13)11-2-1-7-24-11/h1-2,7,9H,3-6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKVDCSYWKKWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=NNC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.